molecular formula C22H18ClN3O2S2 B2927352 N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260993-68-7

N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2927352
CAS RN: 1260993-68-7
M. Wt: 455.98
InChI Key: QAAYWOXYKVTIAJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Molecular Stability

Research has highlighted the vibrational spectroscopic signatures of similar molecules through Raman and Fourier-transform infrared spectroscopy. Studies conducted using density functional theory have helped characterize the geometric equilibrium, inter and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers of these molecules. Such analyses provide insights into the stereo-electronic interactions that contribute to the molecular stability of these compounds. For example, the analysis of vibrational spectral data and natural bond orbital calculations have confirmed the stability offered by intra and intermolecular interactions, contributing to the compound's potential as an antiviral molecule (Mary, Jenepha et al., 2022).

Crystal Structure and Conformation

The crystal structures of derivatives of the compound have been detailed, revealing the folded conformation about specific molecular bonds. Such studies are crucial for understanding the molecular geometry and potential interaction sites for biological activity. The inclination of the pyrimidine ring to the benzene ring in these molecules has been particularly noted, which might influence their interaction with biological targets (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated the antimicrobial and antitumor activities of compounds structurally similar to N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. These compounds have shown potential against various microbial strains and cancer cell lines, indicating their relevance in developing new therapeutic agents. The antimicrobial activity, in particular, has been attributed to the novel heterocyclic compounds having sulfamido moieties, which exhibit significant antibacterial and antifungal properties (Nunna et al., 2014).

Drug Likeness and Molecular Docking Studies

Advanced computational techniques, including drug likeness analysis and molecular docking studies, have been employed to assess the pharmacokinetic properties and potential antiviral activities of molecules similar to N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. These studies suggest the promising nature of these compounds as antiviral agents, particularly against current global health threats like COVID-19, by evaluating their interaction with vital proteins of the virus (Mary et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAYWOXYKVTIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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